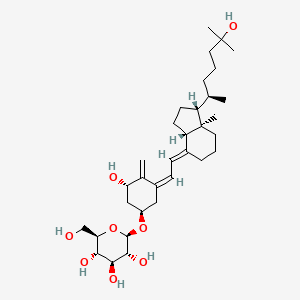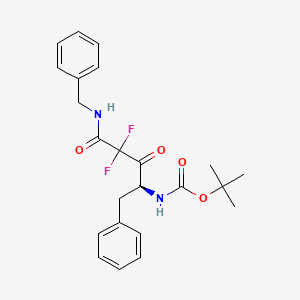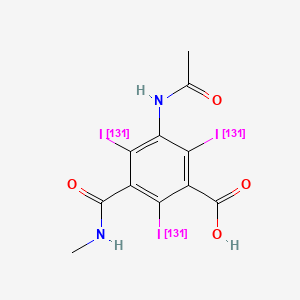![molecular formula C19H22N4O2 B12779926 (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 437982-90-6](/img/structure/B12779926.png)
(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4ECQ44LZ2E” is a unique chemical entity with a distinct molecular structure. It has garnered attention in various scientific fields due to its potential applications and reactivity. This compound is known for its stability under specific conditions and its ability to participate in a range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4ECQ44LZ2E” involves a multi-step process that includes the use of specific reagents and catalysts. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications and purification processes to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of “4ECQ44LZ2E” is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and advanced separation techniques to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
“4ECQ44LZ2E” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in the reactions of “4ECQ44LZ2E” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of “4ECQ44LZ2E” depend on the specific reaction pathway. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
“4ECQ44LZ2E” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: “4ECQ44LZ2E” is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of “4ECQ44LZ2E” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Eigenschaften
CAS-Nummer |
437982-90-6 |
|---|---|
Molekularformel |
C19H22N4O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C19H22N4O2/c1-12(19(25)20-17-11-16(21-22-17)14-4-5-14)13-6-8-15(9-7-13)23-10-2-3-18(23)24/h6-9,11-12,14H,2-5,10H2,1H3,(H2,20,21,22,25)/t12-/m1/s1 |
InChI-Schlüssel |
UAOIPNOTWOYAMU-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4 |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


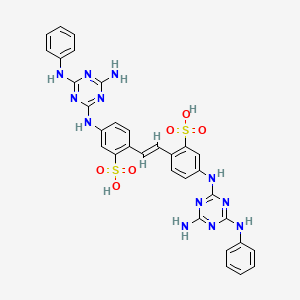
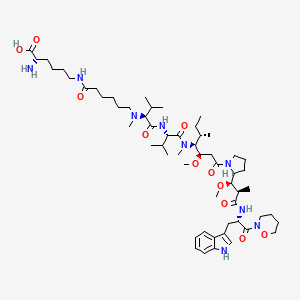
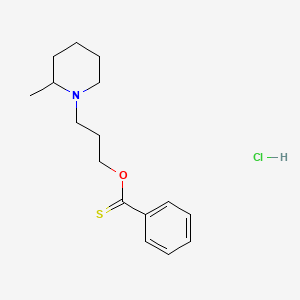
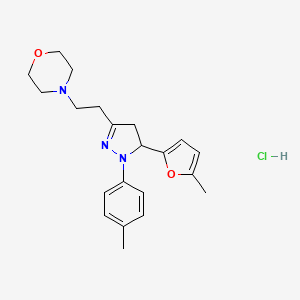
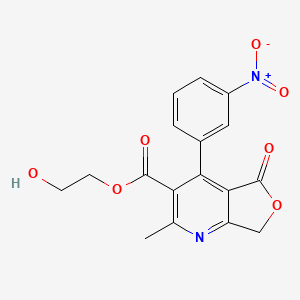



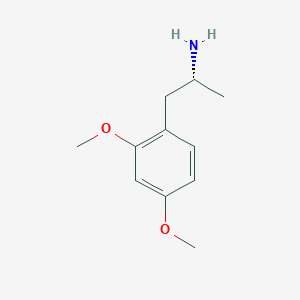
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
